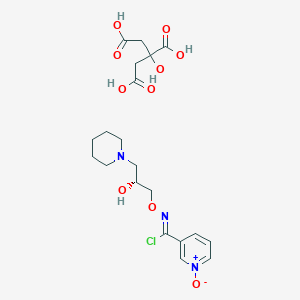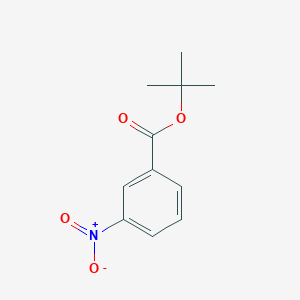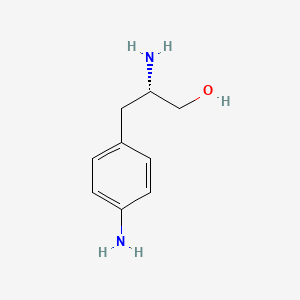
Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside
説明
Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is a derivative of glucose and belongs to the class of benzylated glycosides. It has potential biomedical applications as a glycosylation recompound used in research studies focused on investigating galactosylation processes and carbohydrate chemistry . This compound has shown promise in slowing tumor progression and addressing other ailments, including diabetes and inflammation .
Molecular Structure Analysis
The molecular formula of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is C30H34O6 . The IUPAC name is [(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxan-2-yl]methanol . The InChI and Canonical SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis
The molecular weight of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is 490.59 . It is a white solid crystal powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis and Glycosylation
Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside has been utilized in various synthetic chemistry processes. For instance, it has been employed in the efficient synthesis of disaccharides, as demonstrated in the study by Soliman et al. (2003), where the compound was used as a glycosyl donor for synthesizing complex carbohydrate structures (Soliman, Bassily, El-Sokkary, & Nashed, 2003). Similarly, another research by Bettadaiah and Srinivas (2003) highlights its role in the ZnCl2-catalyzed Ferrier reaction, leading to the synthesis of 2,3-unsaturated 1-O-glucopyranosides (Bettadaiah & Srinivas, 2003).
Development of Carbohydrate-Based Compounds
The compound is instrumental in the development of various carbohydrate-based compounds. A study by Madaj et al. (2004) explored its use in synthesizing glycosides, crucial for advancing carbohydrate chemistry (Madaj, Jankowska, & Wiśniewski, 2004). Warren et al. (1980) also utilized it in synthesizing complex oligosaccharides, further demonstrating its versatility in carbohydrate synthesis (Warren, Augé, Laver, Suzuki, Power, & Jeanloz, 1980).
Role in Carbohydrate Chemistry
Its role in carbohydrate chemistry extends to facilitating the synthesis of sugar cores from phenylpropanoid glycosides, as illustrated by the work of Li, Huang, and Cai (1994) (Li, Huang, & Cai, 1994). Furthermore, Gigg et al. (1985) demonstrated its use in synthesizing the oligosaccharide portion of a major serologically active glycolipid from Mycobacterium, highlighting its potential in biomedical research (Gigg, Gigg, Payne, & Conant, 1985).
将来の方向性
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O6/c1-2-18-32-30-29(35-22-25-16-10-5-11-17-25)28(34-21-24-14-8-4-9-15-24)27(26(19-31)36-30)33-20-23-12-6-3-7-13-23/h2-17,26-31H,1,18-22H2/t26-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCBJQXERNTLKZ-RLXMVLCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)


![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)




![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)



